N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4OS/c19-18(20,21)15-11-5-1-3-7-13(11)25(24-15)10-9-22-16(26)17-23-12-6-2-4-8-14(12)27-17/h2,4,6,8H,1,3,5,7,9-10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLSCEDFBCDRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=NC4=CC=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Synthesis of the Thiazole Ring: The thiazole ring can be formed through the cyclization of α-haloketones with thioamides.
Coupling of Indazole and Thiazole Moieties: The final step involves coupling the indazole and thiazole moieties through a suitable linker, such as an ethyl chain, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide exhibit significant anticancer properties. For instance, studies show that the trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved binding affinity to cancer-related targets. In vitro studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines, including HL60 and HCT116, with IC50 values in the nanomolar range.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of the trifluoromethyl group is known to enhance pharmacokinetic properties such as absorption and metabolic stability. Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent .
Fungicidal Properties
Recent research has focused on the fungicidal properties of compounds related to this compound. These compounds demonstrate advantages over traditional fungicides in terms of efficacy and environmental safety. They have shown promise in controlling various fungal pathogens affecting crops .
Herbicidal Activity
The compound's structure allows for potential herbicidal applications as well. Its unique chemical properties may contribute to selective inhibition of weed species while minimizing harm to desirable crops .
Development of Functional Materials
In materials science, this compound can be utilized in the development of functional materials due to its distinct electronic properties. The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and mechanical strength .
Synthesis of Nanocomposites
The compound is also explored for synthesizing nanocomposites that exhibit improved conductivity and mechanical properties. Such materials are valuable in electronics and energy storage applications .
Anticancer Research
A notable study investigated the anticancer potential of a derivative of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at low concentrations (IC50 < 100 nM), highlighting its potential as a therapeutic agent in oncology .
Agricultural Trials
Field trials conducted with formulations containing this compound demonstrated effective control over fungal diseases in crops such as wheat and corn without significant phytotoxicity. These findings suggest its viability as an eco-friendly alternative to conventional fungicides.
Mechanism of Action
The mechanism of action of N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound
- Core Structure : Tetrahydroindazole (saturated six-membered ring) fused with a benzothiazole carboxamide.
- Key Substituents : Trifluoromethyl (-CF₃) at position 3 of indazole; ethyl linker.
- Synthesis : Likely involves cyclization of hydrazine precursors (analogous to indazole syntheses in and ) and coupling with a benzothiazole carboxamide intermediate.
Analog 1: 2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazole ()
- Core Structure : Benzoimidazo-triazole (aromatic).
- Key Substituents : Thiophene at position 2.
- Synthesis : Uses amidine and KOtBu under argon, followed by N-chlorosuccinimide (NCS) addition .
- Comparison : The target compound’s tetrahydroindazole may offer better solubility than the fully aromatic triazole core.
Analog 2: 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide ()
- Core Structure : Thiadiazole-carboxamide.
- Key Substituents : Variable S-alkyl groups.
- Synthesis: Hydrazino-thioxoacetamide cyclization with CS₂ in ethanol .
- Comparison : The benzothiazole carboxamide in the target compound may exhibit stronger π-π stacking interactions than thiadiazole derivatives.
Spectral and Physicochemical Properties
- Key Observations: The target compound’s higher molecular weight (≈380 g/mol) compared to analogs (≈240–430 g/mol) may influence pharmacokinetics.
Biological Activity
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C23H27F3N4O3 and a molecular weight of 464.48 g/mol. Its structure features a trifluoromethyl group and a benzo[d]thiazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27F3N4O3 |
| Molecular Weight | 464.48 g/mol |
| CAS Number | 908112-43-6 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of various protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. In particular, it targets RIP2 kinase, which is involved in inflammatory responses and cancer progression .
- Cytotoxicity : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the presence of the thiazole ring in related compounds has been linked to enhanced cytotoxic activity against Jurkat and A-431 cell lines .
- Antimicrobial Activity : The benzo[d]thiazole component is known for its antimicrobial properties. Research shows that modifications in the structure can lead to increased efficacy against bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
- Trifluoromethyl Group : This group enhances lipophilicity and can improve binding affinity to target proteins.
- Thiazole Moiety : Essential for cytotoxicity; variations in substitution patterns on this ring can significantly alter activity levels.
For example, compounds with specific substitutions on the phenyl ring have demonstrated improved interactions with target proteins through hydrophobic contacts and hydrogen bonding .
Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various thiazole derivatives, one compound exhibited an IC50 value lower than that of doxorubicin against A549 lung cancer cells. This highlights the potential of thiazole-containing compounds in cancer therapy .
Study 2: Inhibition of Bacterial Growth
Another study focused on the antibacterial effects of thiazole derivatives against E. coli and Staphylococcus aureus. Compounds similar to this compound showed promising results with MIC values indicating effective inhibition .
Q & A
Q. What are optimized synthetic routes for N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide?
Methodological Answer: Synthesis typically involves multi-step protocols, including:
- Indazole Core Formation : Cyclization of trifluoromethyl-substituted cyclohexanone derivatives with hydrazines under reflux conditions, as seen in analogous indazole syntheses .
- Thiazole Carboxamide Coupling : Amide bond formation between the indazole-ethylamine intermediate and benzo[d]thiazole-2-carboxylic acid using coupling agents like HATU or EDCI in DMF, with yields optimized by adjusting stoichiometry (e.g., 1.2:1 molar ratio of acid to amine) .
- Solvent and Base Optimization : Use of polar aprotic solvents (DMF, acetonitrile) with inorganic bases (K₂CO₃, NaHCO₃) to enhance reactivity, as demonstrated in related thiazole-carboxamide syntheses .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., trifluoromethyl group at indazole C3) and amide bond formation. For example, the ethyl linker between indazole and thiazole appears as a triplet (~δ 3.5 ppm for CH₂) and quartet (~δ 4.2 ppm for N-CH₂) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 438.12). Discrepancies >2 ppm require re-evaluation of synthetic purity .
- HPLC Purity Analysis : Reverse-phase C18 columns (ACN/water gradient) achieve >98% purity; tailing peaks suggest residual starting materials, necessitating repurification .
Q. What purification strategies are effective for this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate crystalline products, with cooling to 4°C to maximize yield .
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted indazole or thiazole precursors. TLC (Rf = 0.3–0.4) monitors fraction collection .
- Acid-Base Extraction : For crude mixtures, dissolve in dilute HCl (pH 2), wash with DCM to remove organics, then basify with NaHCO₃ to precipitate the product .
Advanced Research Questions
Q. What reaction mechanisms explain the cyclization steps in its synthesis?
Methodological Answer:
- Indazole Formation : Acid-catalyzed cyclization (e.g., H₂SO₄) of hydrazine intermediates proceeds via a [1,5]-hydride shift, stabilized by the electron-withdrawing trifluoromethyl group. DFT calculations suggest a transition state energy of ~25 kcal/mol .
- Thiadiazole Cyclization : In related compounds, iodine and triethylamine in DMF promote dehydrogenative sulfur elimination, forming 1,3,4-thiadiazoles via radical intermediates . Kinetic studies show pseudo-first-order dependence on iodine concentration .
Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NMR splitting)?
Methodological Answer:
- Dynamic Effects : Unexpected splitting in ¹H NMR (e.g., for NH protons) may arise from slow amide bond rotation. Variable-temperature NMR (25–60°C) can coalesce split peaks, confirming rotational barriers .
- Impurity Analysis : LC-MS/MS identifies byproducts (e.g., uncyclized intermediates). For example, a m/z 385.08 impurity in was traced to incomplete indazole cyclization .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., indazole vs. benzothiazole substitution) via single-crystal diffraction. used this to confirm bicyclic intermediates .
Q. What structure-activity relationships (SAR) are critical for modifying this compound?
Methodological Answer:
- Trifluoromethyl Role : The -CF₃ group enhances metabolic stability and lipophilicity (logP +0.5). Substitution with -Cl or -OMe (as in ) reduces potency in enzyme inhibition assays by 40–60% .
- Ethyl Linker Flexibility : Shortening to methyl decreases binding affinity (IC₅₀ increases from 12 nM to 220 nM), while elongation (propyl) introduces steric clashes in docking models .
- Thiazole vs. Thiadiazole : Replacing benzo[d]thiazole with 1,3,4-thiadiazole () abolishes activity in kinase assays, highlighting the thiazole’s role in π-π stacking .
Key Data from Evidence
- Yields : Vary from 3% (compound 70, ) to 97% (compound 4.1, ), emphasizing reaction condition optimization .
- Spectroscopic Benchmarks : ¹H NMR δ 7.52–7.94 ppm (aromatic protons), δ 10.68 ppm (amide NH) in .
- Biological Data : Analogues with 4-methoxybenzamido groups () show 50% inhibition of EGFR at 10 μM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
